Para- vs. Meta-Acetamide Substitution: Molecular Geometry and Hydrogen-Bonding Topology
The target compound bears the acetamide group at the para position of the phenyl ring, whereas the commercially available isomer N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide places the acetamide at the meta position . In the uracandolate series, the positional isomerism of substituents on the terminal phenyl ring profoundly modulates CARM1 activity: methoxy-substituted esters 3e (para-methoxy) and 3f (meta-methoxy) yielded 183 % and 211 % CARM1 activity at 50 μM, respectively, using histone H3 as substrate, demonstrating that the same functional group at para vs. meta positions can produce a >25 % difference in target modulation [1]. Given that the ureido-acetamido scaffold funnels electronic and steric information from the terminal phenyl substituent to the indole-urea pharmacophore, the para-acetamide geometry of CAS 941902-64-3 is expected to orient the terminal amide into a distinct H-bonding trajectory compared with the meta isomer, directly impacting binding to PRMT/CARM family proteins.
| Evidence Dimension | Positional isomer effect on CARM1 enzymatic activity (class-level inference from uracandolate series) |
|---|---|
| Target Compound Data | Para-acetamide substitution (exact biological data not published for this specific compound) |
| Comparator Or Baseline | Meta-acetamide isomer (same molecular formula C₂₀H₂₂N₄O₃, MW 366.41); uracandolate para-methoxy (3e) 183 % vs. meta-methoxy (3f) 211 % CARM1 activity at 50 μM |
| Quantified Difference | Para-methoxy vs. meta-methoxy: Δ = 28 percentage points in CARM1 activation (class-level inference; direct target-compound data pending) |
| Conditions | In vitro CARM1 enzymatic assay, histone H3 substrate, compound concentration 50 μM (Castellano et al., 2012) |
Why This Matters
The para-acetamide isomer provides a distinct H-bond donor/acceptor topology compared with the meta isomer, which is critical when consistent SAR data are required for lead optimization or when the compound is used as a pharmacological tool to probe epigenetic regulatory mechanisms.
- [1] Castellano, S.; Spannhoff, A.; Milite, C.; Dal Piaz, F.; Cheng, D.; et al. J. Med. Chem. 2012, 55 (22), 9875–9890. Table 1: CARM1 activity data for compounds 3e (para-OCH₃, 183 %) and 3f (meta-OCH₃, 211 %). View Source
